REACTION_SMILES
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[CH3:1][CH:2]1[N:3]([C:22]([O:23][C:24]([CH3:25])([CH3:26])[CH3:27])=[O:28])[CH2:4][CH:5]([CH3:21])[N:6]([c:8]2[cH:9][cH:10][c:11]3[n:12]([n:13]2)[c:14]([C:17]([F:18])([F:19])[F:20])[n:15][n:16]3)[CH2:7]1.[F:29][C:30]([F:31])([F:32])[C:33]([OH:34])=[O:35]>>[CH3:1][CH:2]1[NH:3][CH2:4][CH:5]([CH3:21])[N:6]([c:8]2[cH:9][cH:10][c:11]3[n:12]([n:13]2)[c:14]([C:17]([F:18])([F:19])[F:20])[n:15][n:16]3)[CH2:7]1
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Name
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CC1CN(c2ccc3nnc(C(F)(F)F)n3n2)C(C)CN1C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CN(c2ccc3nnc(C(F)(F)F)n3n2)C(C)CN1C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC1CN(c2ccc3nnc(C(F)(F)F)n3n2)C(C)CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |